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Compound of Interest

Compound Name: Ac-Tyr-OMe H2O

CAS No.: 210557-95-2

Cat. No.: B3049565

Get Quote

Target Audience: Researchers, Enzymologists, and Drug Development Professionals

Methodology: Continuous Spectrophotometric Assay (UV)

Scientific Grounding & Mechanistic Principles
α-Chymotrypsin is a well-characterized serine protease that preferentially cleaves peptide

bonds at the C-terminal side of large, hydrophobic, and aromatic amino acids (such as tyrosine,

tryptophan, and phenylalanine). In kinetic studies and inhibitor screening, synthetic ester

substrates like N-Acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) or its ethyl ester counterpart

(ATEE) are frequently employed[1].

The preference for Ac-Tyr-OMe in steady-state kinetic assays is driven by two key factors:

S1 Pocket Specificity: The bulky aromatic ring of the tyrosine residue fits perfectly into the

hydrophobic S1 binding pocket of chymotrypsin, ensuring high-affinity binding[2].

Rate-Limiting Step Dynamics: The catalytic mechanism of chymotrypsin proceeds via an

acyl-enzyme intermediate. For amide substrates, acylation (
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) is the rate-limiting step. However, for ester substrates like Ac-Tyr-OMe, the acylation step is
extremely fast, making the deacylation step (

, water-mediated hydrolysis) the rate-limiting step. This allows researchers to directly probe
the deacylation kinetics where

.
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Fig 1. Kinetic pathway of Ac-Tyr-OMe hydrolysis by α-chymotrypsin via an acyl-enzyme

intermediate.

Experimental Workflow & Causality
The hydrolysis of Ac-Tyr-OMe is monitored continuously by tracking the decrease in

absorbance at 237 nm[1]. The intact ester absorbs more strongly at this wavelength than the

resulting carboxylic acid (Ac-Tyr). This differential molar absorptivity (

) provides a real-time, self-validating readout without the need for coupled enzyme systems.

Reagent Preparation & Causality
Assay Buffer: 50 mM Tris-HCl, 100 mM

, pH 7.8.

Causality: Tris-HCl at pH 7.8 ensures the catalytic His57 is deprotonated and primed to act

as a general base. The inclusion of

is critical; calcium ions bind to specific sites on chymotrypsin, stabilizing its folded
conformation and drastically reducing autoproteolysis (self-digestion) during the assay.

Enzyme Stock (α-Chymotrypsin): 1 mg/mL in 1 mM HCl (pH ~3.0).
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Causality: Storing the enzyme in 1 mM HCl is a mandatory field standard. At pH 3.0, His57

is fully protonated, completely abolishing nucleophilic attack by Ser195. This keeps the

enzyme dormant and prevents degradation prior to the assay.

Substrate Stock (Ac-Tyr-OMe): 20 mM in 100% Methanol.

Causality: Ac-Tyr-OMe has limited aqueous solubility. Preparing a concentrated stock in

methanol ensures complete dissolution. The final methanol concentration in the assay

must be kept below 5% (v/v) to prevent solvent-induced enzyme denaturation.

Step-by-Step Protocol
1. Prepare Reagents

Enzyme in 1 mM HCl, Substrate in MeOH

2. Spectrophotometer Setup
Set λ = 237 nm, Temp = 25°C

3. Baseline Establishment
Mix Buffer + Substrate, record 1 min

4. Reaction Initiation
Spike α-Chymotrypsin, mix rapidly

5. Kinetic Monitoring
Record ΔA237/min (Linear phase)

6. Data Processing
Calculate Initial Velocity (v0)

Click to download full resolution via product page

Fig 2. Step-by-step experimental workflow for the continuous spectrophotometric kinetic assay.

Instrument Setup: Turn on the UV-Vis spectrophotometer and set the wavelength to 237 nm.

Equilibrate the cuvette holder to 25°C using a Peltier temperature controller.

Reaction Mixture Assembly: Into a 1 mL quartz cuvette (pathlength = 1 cm), add Assay

Buffer and the required volume of Ac-Tyr-OMe stock to achieve the desired final substrate
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concentration (e.g., 0.1 mM to 2.0 mM). Bring the volume to 990 µL with Assay Buffer.

Baseline Validation: Place the cuvette in the spectrophotometer and monitor the absorbance

for 60 seconds. Self-Validation: A stable baseline confirms that the substrate is not

undergoing spontaneous hydrolysis in the buffer.

Initiation: Rapidly add 10 µL of the α-chymotrypsin stock to the cuvette (final volume = 1000

µL). Mix immediately by inversion (do not vortex, to avoid aeration/bubbles).

Data Acquisition: Record the decrease in absorbance at 237 nm continuously for 3 to 5

minutes.

Replication: Repeat steps 2-5 for at least 6 different substrate concentrations spanning

below and above the estimated

.

Data Analysis & Expected Quantitative Results
Calculating Initial Velocity ( )
Extract the linear slope (

) from the first 60–90 seconds of the reaction (where less than 10% of the substrate is
consumed). Convert this to molar velocity using the Beer-Lambert Law:

Where

is the differential extinction coefficient (~

) and

is the pathlength (1 cm).

Expected Kinetic Parameters
Plot

against substrate concentration

and fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad
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Prism) to extract

and

. The turnover number (

) is calculated as

.

The following table summarizes the expected steady-state kinetic parameters for α-

chymotrypsin acting on Ac-Tyr-OMe under standard conditions (pH 8.0, 25°C)[3].

Kinetic Parameter Expected Value Biological Significance

(Michaelis Constant)

Indicates high affinity of the S1

pocket for the bulky, aromatic

tyrosine side chain.

(Turnover Number)

Represents the rapid rate of

the deacylation step (

), typical for ester substrates.

(Catalytic Efficiency)

Demonstrates high catalytic

perfection, approaching the

diffusion-controlled limit.

Troubleshooting & Quality Control
Non-Linear Baselines: If the baseline drops before enzyme addition, your buffer pH may be

too high, causing base-catalyzed spontaneous hydrolysis of the ester. Ensure the buffer is

exactly pH 7.8.

Signal Saturation (Absorbance > 2.0): At high concentrations of Ac-Tyr-OMe, the absolute

absorbance at 237 nm may exceed the linear dynamic range of the spectrophotometer

detector. If this occurs, switch to a cuvette with a shorter pathlength (e.g., 0.5 cm or 0.2 cm)

and adjust the Beer-Lambert calculation accordingly.
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Enzyme Precipitation: If the enzyme precipitates upon addition to the cuvette, check the

methanol concentration. Methanol must not exceed 5% of the final assay volume.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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